6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization.
Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Preparation of Pyrimidine Intermediate: The pyrimidine intermediate is prepared by the condensation of a suitable aldehyde with guanidine in the presence of a base.
Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled using a thiol reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and p-tolyl groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Quinones, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, thiolated compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows it to form stable complexes with its targets.
Comparison with Similar Compounds
Similar Compounds
6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: This compound is unique due to its specific substituents and the presence of both pyrazole and pyrimidine rings.
Ethyl acetoacetate: A simpler compound used in similar synthetic applications but lacks the complex structure and specific functional groups of the target compound.
Uniqueness
The uniqueness of This compound lies in its ability to interact with multiple molecular targets, its potential therapeutic applications, and its versatility in synthetic chemistry.
Properties
Molecular Formula |
C30H26N6O3S |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
6-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C30H26N6O3S/c1-19-8-10-21(11-9-19)26-16-25(20-12-14-23(39-2)15-13-20)34-36(26)27(37)18-40-30-32-28-24(29(38)33-30)17-31-35(28)22-6-4-3-5-7-22/h3-15,17,26H,16,18H2,1-2H3,(H,32,33,38) |
InChI Key |
UMHNEJZSXPBFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.